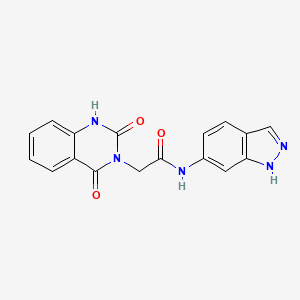
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide, commonly known as DIQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. DIQA is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
Anticonvulsant Activity
A comprehensive study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides to expand the anticonvulsive agents' arsenal. The study developed a novel synthesis approach for the key intermediate, confirming the structure and purity of substances through various spectroscopic analyses. Docking studies highlighted compounds with promising affinities for anticonvulsant proteins. Pharmacological evaluations identified a lead compound improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential anticonvulsive mechanisms and recommending further research El Kayal et al., 2019.
Antitumor Activity
Research into novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. The study synthesized and evaluated these compounds, finding several with broad-spectrum antitumor effects, outperforming the positive control 5-FU. Molecular docking further elucidated their mechanisms, suggesting inhibition of critical kinases for cancer cell proliferation. This research indicates the potential of quinazolinone derivatives in cancer therapy Al-Suwaidan et al., 2016.
Pharmacological Activities of Oxoquinazoline Derivatives
A study focused on synthesizing oxoquinazoline derivatives for evaluating their pharmacological importance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. The research methodologically synthesized and characterized these compounds, with pharmacological screenings indicating their effectiveness in comparison to standard drugs. This highlights the diverse therapeutic potential of oxoquinazoline derivatives Rajveer et al., 2010.
Analgesic and Anti-inflammatory Activities
Another study synthesized novel quinazolinyl acetamides to investigate their analgesic and anti-inflammatory effects. These compounds were synthesized from anthranilic acid through a multistep process, with evaluations showing significant activity, especially in comparison to diclofenac sodium. Notably, these compounds exhibited mild ulcerogenic potential, underscoring their therapeutic promise Alagarsamy et al., 2015.
Molecular Docking and Spectroscopy Insights
A detailed structural and vibrational study on a specific quinazolinone derivative offered insights into its molecular characteristics and potential inhibitory activity against BRCA2 complex, suggesting its utility in cancer therapy. The study combined experimental spectroscopy with molecular docking, revealing the compound's interaction with the protein and its nonlinear optical properties, indicating a promising avenue for therapeutic application El-Azab et al., 2016.
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15(19-11-6-5-10-8-18-21-14(10)7-11)9-22-16(24)12-3-1-2-4-13(12)20-17(22)25/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVNVKMZIJYCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


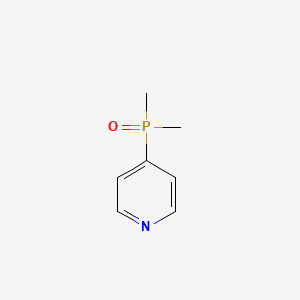
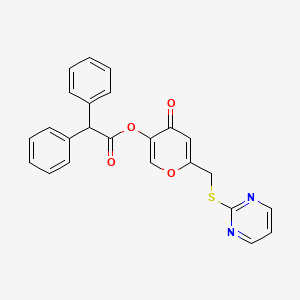
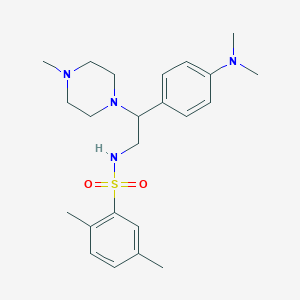
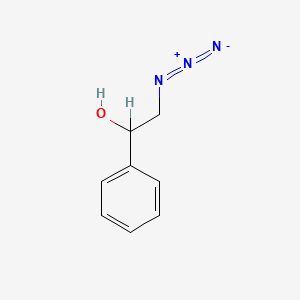
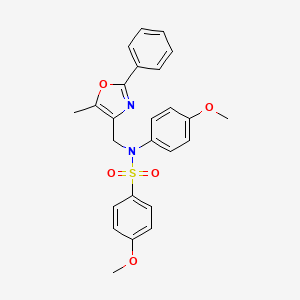



![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)
![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)
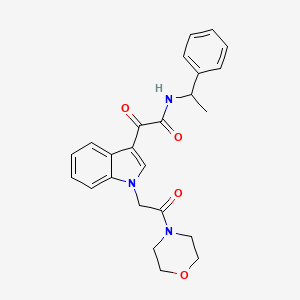
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)
